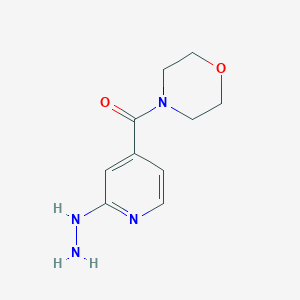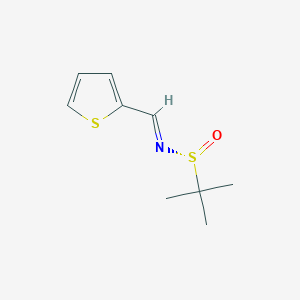
(R)-2-Methyl-N-(thiophen-2-ylmethylen)-propan-2-sulfinamid
Übersicht
Beschreibung
®-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide is a chiral sulfinamide compound. Chiral sulfinamides are valuable intermediates in asymmetric synthesis due to their ability to induce chirality in target molecules. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a sulfinamide group, which is a functional group containing sulfur, nitrogen, and oxygen.
Wissenschaftliche Forschungsanwendungen
®-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide has several scientific research applications, including:
Asymmetric Synthesis: Used as a chiral auxiliary or ligand in asymmetric synthesis to induce chirality in target molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Material Science: Explored for its properties in the development of novel materials, such as conducting polymers or organic semiconductors.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with ®-2-methylpropane-2-sulfinamide and thiophene-2-carbaldehyde.
Condensation Reaction: The key step is a condensation reaction between ®-2-methylpropane-2-sulfinamide and thiophene-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction is typically performed at room temperature or slightly elevated temperatures (e.g., 40-60°C) to facilitate the formation of the imine bond between the sulfinamide and the aldehyde.
Industrial Production Methods
While specific industrial production methods for ®-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Automation: Utilizing automated reactors to ensure consistent reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Wirkmechanismus
The mechanism of action of ®-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary or ligand, facilitating the formation of chiral centers in target molecules. The thiophene ring and sulfinamide group can interact with various molecular targets, influencing the stereochemistry of the reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide: The enantiomer of the compound, with opposite chirality.
N-(Thiophen-2-ylmethylene)-propane-2-sulfinamide: A similar compound without the chiral center.
Thiophene-2-carbaldehyde: The aldehyde precursor used in the synthesis.
Uniqueness
®-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide is unique due to its chiral sulfinamide group, which imparts chirality to target molecules in asymmetric synthesis. This makes it a valuable tool in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications.
Eigenschaften
IUPAC Name |
(NE,R)-2-methyl-N-(thiophen-2-ylmethylidene)propane-2-sulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS2/c1-9(2,3)13(11)10-7-8-5-4-6-12-8/h4-7H,1-3H3/b10-7+/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSVBNDDIUTFLR-UTSBKAFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)/N=C/C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene](/img/structure/B1399532.png)
![tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1399534.png)
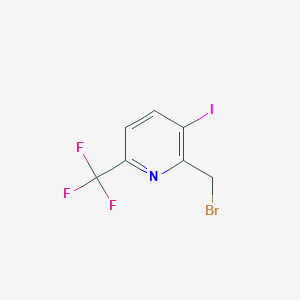
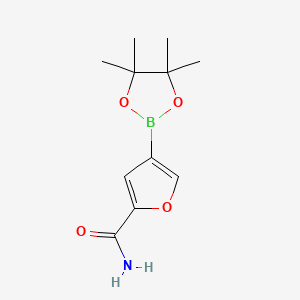
![1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1399538.png)
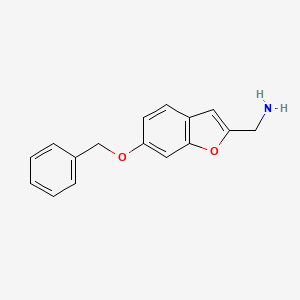
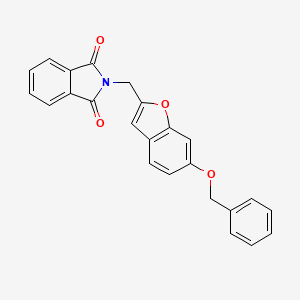


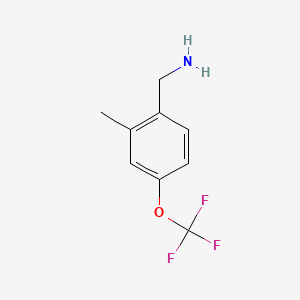
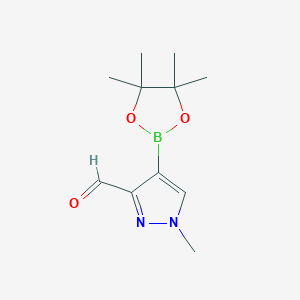
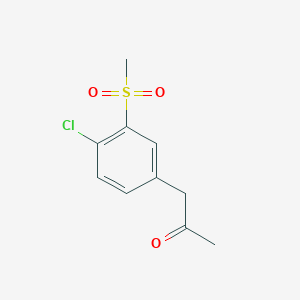
![2-[(2,4-Difluorophenyl)methoxy]benzoic acid](/img/structure/B1399553.png)
